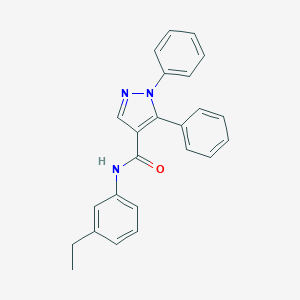

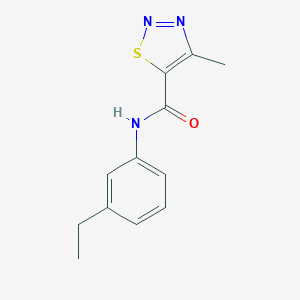

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as EPTC, is a pre-emergent herbicide that is widely used in agriculture to control weeds. EPTC is a member of the thiadiazole family, which is known for its herbicidal properties. The compound was first synthesized in the 1960s and has been used as a herbicide ever since.

Mécanisme D'action

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide works by inhibiting the germination of weed seeds. It does this by interfering with the synthesis of lipids in the seed coat, which is necessary for germination to occur. N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide also disrupts the cell division process in the roots of germinating seeds, which further inhibits growth.

Biochemical and Physiological Effects:

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near bodies of water. N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is metabolized in the liver and excreted in the urine. Studies have shown that N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can cause liver damage in rats at high doses, but the relevance of these findings to humans is unclear.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively inexpensive and easy to obtain. However, N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not effective against all weed species, and its use can lead to the development of herbicide-resistant weeds.

Orientations Futures

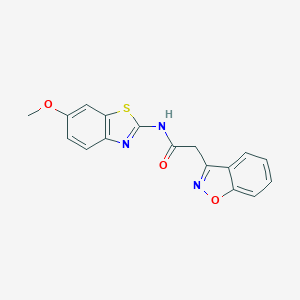

Future research on N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could focus on its potential as an anti-cancer agent. Studies could explore the mechanism of action of N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide on cancer cells and its effectiveness in treating different types of cancer. Additionally, research could be conducted on the development of new herbicides based on the structure of N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These herbicides could be designed to be more effective against a broader range of weed species and less likely to lead to herbicide resistance.

Méthodes De Synthèse

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized by reacting 3-ethylphenyl isothiocyanate with methyl hydrazine and carbon disulfide. The resulting product is then treated with acetic anhydride to yield N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The synthesis of N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is relatively straightforward and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its herbicidal properties. It is commonly used to control weeds in corn, soybean, and potato crops. In addition to its use as a herbicide, N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been studied for its potential as an anti-cancer agent. Studies have shown that N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy.

Propriétés

Nom du produit |

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |

|---|---|

Formule moléculaire |

C12H13N3OS |

Poids moléculaire |

247.32 g/mol |

Nom IUPAC |

N-(3-ethylphenyl)-4-methylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C12H13N3OS/c1-3-9-5-4-6-10(7-9)13-12(16)11-8(2)14-15-17-11/h4-7H,3H2,1-2H3,(H,13,16) |

Clé InChI |

RROJXZTZLOPVKZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C |

SMILES canonique |

CCC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286872.png)

![3-(3-Methylphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286873.png)

![6-(2,3-Dimethoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286876.png)

![6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286877.png)

![6-(2,4-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286880.png)

![[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether](/img/structure/B286887.png)

![3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286888.png)

![3-(4-chlorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286890.png)

![3-(4-Chlorobenzyl)-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286892.png)

![3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286893.png)

![3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286894.png)

![2-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286895.png)